molecular formula C16H18N6 B2740907 1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896006-16-9

1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2740907
CAS No.: 896006-16-9
M. Wt: 294.362
InChI Key: PSOJNWIYGFGMGF-UHFFFAOYSA-N
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Description

1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C16H18N6 and its molecular weight is 294.362. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-4-N-(3-methylphenyl)-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-4-8-17-16-20-14(13-10-18-22(3)15(13)21-16)19-12-7-5-6-11(2)9-12/h4-7,9-10H,1,8H2,2-3H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOJNWIYGFGMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N~4~-(3-methylphenyl)-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4C_{16}H_{18}N_{4}, with a molecular weight of approximately 270.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[3,4-d]pyrimidines. Specifically, compounds within this class have been investigated for their ability to inhibit various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival. For instance, some derivatives have shown to inhibit tyrosine kinases, leading to reduced tumor growth in vitro and in vivo.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against several bacterial strains.

  • Case Study : A study evaluated the effectiveness of different pyrazolo[3,4-d]pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications to the core structure enhanced antibacterial activity significantly.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties.

  • Research Findings : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory diseases.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerA549 (Lung Cancer)5.2
AntibacterialE. coli12.5
AntibacterialS. aureus8.0
Anti-inflammatoryMacrophages10.0

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity:

Substituent PositionSubstituent TypeEffect on Activity
N~4~MethylIncreased potency
N~6~Prop-2-en-1-ylEnhanced selectivity
C3PhenylBroadened spectrum

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